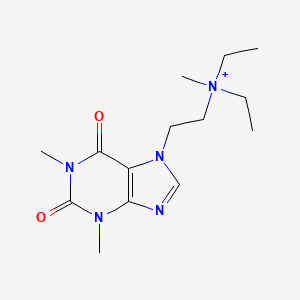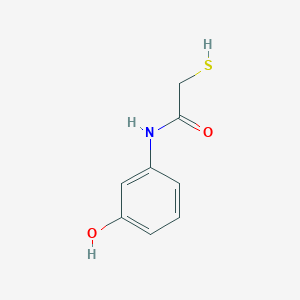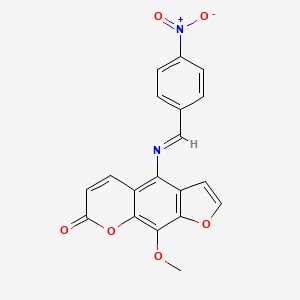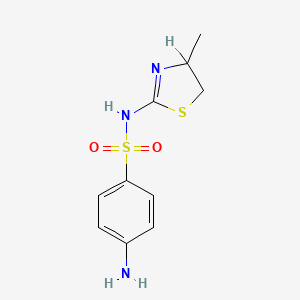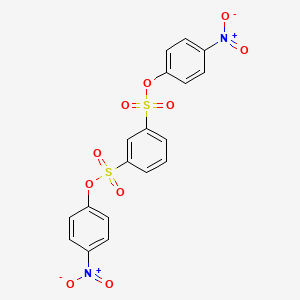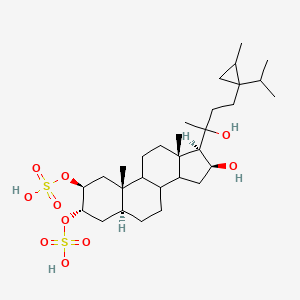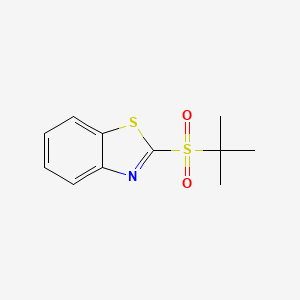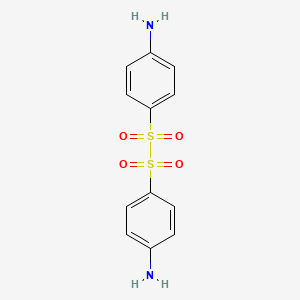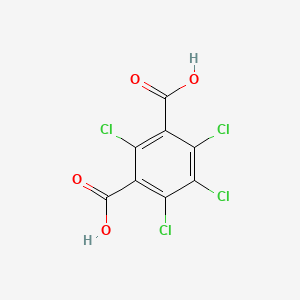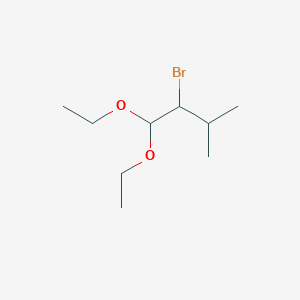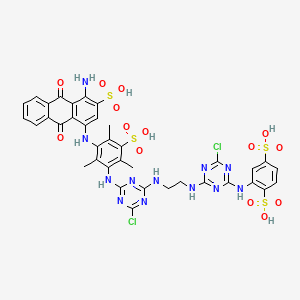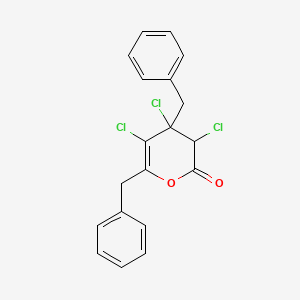
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that includes multiple chlorine atoms and benzyl groups. This compound is part of the dihydropyran family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl chloride with a suitable pyranone precursor under controlled conditions. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one include:
3,4-Dihydro-2H-pyran: A simpler analog with fewer substituents, used widely in organic synthesis.
4,6-Dibenzyl-3,4,5-trichloro-3H-pyran-2-one: A closely related compound with similar chemical properties but different reactivity.
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate: Another chlorinated compound with distinct applications in material science.
The uniqueness of this compound lies in its specific combination of benzyl and chlorine substituents, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
62827-22-9 |
|---|---|
Formule moléculaire |
C19H15Cl3O2 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
4,6-dibenzyl-3,4,5-trichloro-3H-pyran-2-one |
InChI |
InChI=1S/C19H15Cl3O2/c20-16-15(11-13-7-3-1-4-8-13)24-18(23)17(21)19(16,22)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Clé InChI |
SGHAQHANJHXYPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(C(C(=O)O2)Cl)(CC3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


